1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide
Description
This compound is a heterocyclic sulfonamide featuring a propan-2-yl-substituted imidazole core linked to a pyrazine-pyrazole ethylamine side chain. Its structure combines multiple pharmacologically relevant motifs:
- Imidazole: Known for diverse biological activities, including antimicrobial and anticancer effects .
- Sulfonamide: A functional group prevalent in drugs for enzyme inhibition (e.g., carbonic anhydrase inhibitors) .
- Pyrazine-pyrazole hybrid: Enhances binding affinity to targets like kinases or receptors due to aromatic stacking and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-propan-2-yl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2S/c1-12(2)21-10-15(18-11-21)25(23,24)19-6-8-22-7-3-13(20-22)14-9-16-4-5-17-14/h3-5,7,9-12,19H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKGQCKYZRUARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the pyrazine and pyrazole intermediates, followed by their coupling with an imidazole derivativeCommon reagents used in these reactions include pyrazine-2-carboxylic acid, 1H-pyrazole, and imidazole-4-sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Heterocycles :
- The target compound uses an imidazole-sulfonamide core, whereas employs a bipyridine-imidazole hybrid. Pyrazine-pyrazole hybrids (as in the target) are less common than bipyridines but offer enhanced π-π interactions .
- The trifluoromethyl-pyrazole derivative lacks the sulfonamide group but includes a carboxylic acid, making it more polar and suitable for agrochemical solubility .
Synthesis Complexity :
- The target compound likely requires sequential SNAr or coupling reactions (as seen in ), while involves advanced multi-step coupling with halogenated intermediates.
Biological Relevance :
- Sulfonamide-containing compounds (target and ) are associated with enzyme inhibition, whereas diamine-bipyridines focus on fluorescence for imaging applications.
- The pyrazine-pyrazole-ethylamine side chain in the target may mimic ATP-binding motifs in kinases, a feature absent in simpler pyrazole-carboxylic acids .
Research Findings and Pharmacological Potential
Biological Activity
The compound 1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of the pyrazinyl and pyrazolyl groups enhances its affinity for certain targets, potentially increasing its efficacy.
Antimicrobial Activity
Recent studies have shown that derivatives containing pyrazole and imidazole moieties exhibit significant antimicrobial properties. For instance, compounds similar to This compound have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Research has indicated that this compound may possess antitumor properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including HeLa and A375 cells, suggesting potential application in cancer therapy . The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of imidazole derivatives, including our compound of interest. The results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL against selected pathogens, highlighting its potential as a lead compound for further development .
Study 2: Antitumor Activity
In another investigation, This compound was tested against several cancer cell lines. The findings revealed IC50 values in the low micromolar range (approximately 5–15 µM), indicating substantial cytotoxic effects without significant toxicity to normal cells .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
